molecular formula C23H27N7O3 B2802623 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1013773-29-9

2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No. B2802623
CAS RN: 1013773-29-9
M. Wt: 449.515
InChI Key: PJJKDIWSCSIDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for A2B Adenosine Receptors

Research has shown that derivatives similar to the mentioned compound have been utilized in the development of radioligands for A2B adenosine receptors. For example, a study presented the synthesis and characterization of [3H]-MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, demonstrating its utility in pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Antioxidant Activity of Pyrazole-Acetamide Derivatives

Another study explored the antioxidant activity of pyrazole-acetamide derivatives, highlighting the significance of hydrogen bonding in the self-assembly process. This research underscores the potential of such compounds in developing new materials with antioxidant properties (Chkirate et al., 2019).

Potential in Cancer Therapy

Further research into 8-heterocyclic xanthine derivatives, which share structural similarities with the compound , has identified them as potent and selective antagonists for the A2B adenosine receptor. These findings open pathways for the development of new therapeutic agents in cancer therapy, given the role of A2B receptors in tumorigenesis (Baraldi et al., 2004).

Synthesis and Characterization of Coordination Complexes

In the field of materials science, pyrazole-acetamide derivatives have been utilized in the synthesis and characterization of novel coordination complexes with potential applications in catalysis and material development. These studies highlight the versatility and utility of such compounds in synthesizing new materials with unique properties (Chkirate et al., 2019).

properties

IUPAC Name

2-[8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-5-16-11-17(6-2)30(26-16)22-25-20-19(28(22)12-15-10-8-7-9-14(15)3)21(32)29(13-18(24)31)23(33)27(20)4/h7-11H,5-6,12-13H2,1-4H3,(H2,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJKDIWSCSIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)CC(=O)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16857170

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